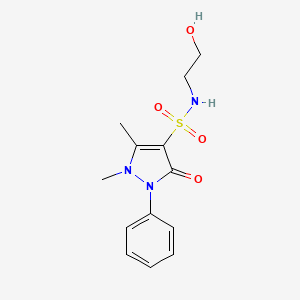
3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- is a complex organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- typically involves multi-step organic reactions. Common starting materials might include phenylhydrazine and various substituted ketones. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrazoline ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Pyrazoline-4-sulfonamide derivatives: Other derivatives with different substituents might have similar but distinct biological activities.
Pyrazoline derivatives: Compounds with variations in the pyrazoline ring structure.
Uniqueness
The uniqueness of 3-Pyrazoline-4-sulfonamide, 2,3-dimethyl-N-(2-hydroxyethyl)-5-oxo-1-phenyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in potency, selectivity, and other properties.
Properties
CAS No. |
4684-89-3 |
|---|---|
Molecular Formula |
C13H17N3O4S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H17N3O4S/c1-10-12(21(19,20)14-8-9-17)13(18)16(15(10)2)11-6-4-3-5-7-11/h3-7,14,17H,8-9H2,1-2H3 |
InChI Key |
KJNZJZBBTWEVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















